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Compound of Interest

Compound Name: 5-Tert-butyl-1,3-thiazol-2-amine

Cat. No.: B2990500

An In-depth Technical Guide to 5-Tert-butyl-1,3-
thiazol-2-amine
Introduction

5-Tert-butyl-1,3-thiazol-2-amine is a heterocyclic compound belonging to the esteemed 2-
aminothiazole class of molecules. The 2-aminothiazole scaffold is a privileged structure in
medicinal chemistry, forming the core of numerous biologically active compounds and
approved pharmaceuticals.[1][2] This guide provides a comprehensive overview of the physical
and chemical properties, synthesis, spectral characterization, and potential applications of 5-
Tert-butyl-1,3-thiazol-2-amine, with a particular focus on its relevance to researchers in drug
discovery and development. The strategic placement of a bulky tert-butyl group at the 5-
position of the thiazole ring is anticipated to significantly influence the molecule's lipophilicity,
steric profile, and metabolic stability, thereby modulating its interaction with biological targets.[3]

Physicochemical Properties

A summary of the key physicochemical properties of 5-Tert-butyl-1,3-thiazol-2-amine (CAS
No: 299417-31-5) is presented below. It is important to note that while some data is derived
from experimental sources, others are predicted values and should be considered as such.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b2990500?utm_src=pdf-interest
https://www.benchchem.com/product/b2990500?utm_src=pdf-body
https://www.mdpi.com/1420-3049/26/5/1449
https://www.scholarsresearchlibrary.com/articles/biological-and-medicinal-significance-of-2aminothiazoles.pdf
https://www.benchchem.com/product/b2990500?utm_src=pdf-body
https://www.benchchem.com/product/b2990500?utm_src=pdf-body
https://pdf.benchchem.com/113/Potential_Biological_Activities_of_2_Amino_5_bromo_4_t_butylthiazole_Derivatives_A_Technical_Guide.pdf
https://www.benchchem.com/product/b2990500?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2990500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Property Value Source
Molecular Formula C7H12N2S
Molecular Weight 156.25 g/mol
CAS Number 299417-31-5

White to off-white solid
Appearance .

(Predicted)
Boiling Point 253.2 £ 9.0 °C (Predicted)
Density 1.107 + 0.06 g/cm? (Predicted)
Melting Point Not available

Soluble in organic solvents

B such as ethanol, methanol,

Solubility

and DMSO (Predicted).

Limited solubility in water.

) 8.67 (Predicted for 2-
pKa (Strongest Basic) . [4]
aminothiazole)

Synthesis and Reactivity

The most direct and widely employed method for the synthesis of 2-aminothiazoles is the
Hantzsch thiazole synthesis.[5] This reaction involves the condensation of an a-haloketone with
a thioamide, typically thiourea, to yield the corresponding 2-aminothiazole.[5]

Synthetic Workflow

The synthesis of 5-Tert-butyl-1,3-thiazol-2-amine can be achieved through a two-step
process, starting with the a-bromination of pinacolone (3,3-dimethyl-2-butanone) to form 1-
bromo-3,3-dimethyl-2-butanone, followed by the Hantzsch condensation with thiourea.

Brz, HBr (cat.) Thiourea

Methanol =(1-Bromo-3,3-dimethyl-2-butanone) QUM o 1o () 111 3-thiazol-2-amine
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Caption: Synthetic route to 5-Tert-butyl-1,3-thiazol-2-amine.
Experimental Protocol: Synthesis of 5-Tert-butyl-1,3-

thiazol-2-amine

Part A: Synthesis of 1-Bromo-3,3-dimethyl-2-butanone
This protocol is adapted from a general procedure for the a-bromination of ketones.[6]

o Reaction Setup: In a four-necked, round-bottomed flask equipped with a mechanical stirrer,
thermometer, reflux condenser with a drying tube, and a dropping funnel, dissolve 3,3-
dimethyl-2-butanone (pinacolone) (1.00 mole) in anhydrous methanol (600 mL).

e Cooling: Cool the solution to 0-5 °C using an ice-salt bath with continuous stirring.

e Bromination: Add bromine (1.00 mole) rapidly in a steady stream from the dropping funnel.
Maintain the temperature between 0-5 °C during the addition.

» Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an
additional hour. The disappearance of the bromine color indicates the completion of the
reaction.

o Work-up: Pour the reaction mixture into 1 L of ice-water and extract with diethyl ether (3 x
200 mL). Combine the organic layers and wash with 10% aqueous potassium carbonate
solution (200 mL) and then with water (2 x 200 mL).

« Isolation: Dry the ethereal solution over anhydrous sodium sulfate, filter, and remove the
solvent under reduced pressure. The crude product can be purified by vacuum distillation to
yield 1-bromo-3,3-dimethyl-2-butanone.[7]

Part B: Hantzsch Thiazole Synthesis of 5-Tert-butyl-1,3-thiazol-2-amine

This protocol is a modification of the general Hantzsch thiazole synthesis.[5]
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Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux
condenser, combine 1-bromo-3,3-dimethyl-2-butanone (1.0 eq) and thiourea (1.2 eq) in
ethanol.

Reaction Conditions: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC).

Neutralization and Precipitation: After the reaction is complete, cool the mixture to room
temperature. Slowly add a saturated solution of sodium bicarbonate or another suitable base
to neutralize the hydrobromide salt formed during the reaction, which will precipitate the free
amine.

Isolation: Collect the precipitate by filtration and wash with cold water.

Purification: The crude product can be further purified by recrystallization from a suitable
solvent system, such as ethanol/water, to afford 5-Tert-butyl-1,3-thiazol-2-amine as a solid.

Spectral Analysis (Predicted)

Due to a lack of published experimental data, the following spectral characteristics are

predicted based on the structure of 5-Tert-butyl-1,3-thiazol-2-amine and known data for

structurally similar compounds.

'H NMR Spectroscopy

tert-Butyl Protons (9H): A sharp singlet is expected around & 1.3 ppm.

Amine Protons (2H): A broad singlet is anticipated in the region of & 5.0-7.0 ppm. The
chemical shift of these protons is dependent on the solvent and concentration.

Thiazole Proton (1H): A singlet corresponding to the proton at the C4 position of the thiazole
ring is expected. Its chemical shift would be downfield, likely in the range of & 6.5-7.5 ppm.

3C NMR Spectroscopy

Thiazole C2 (C-NHz): Expected in the region of  165-175 ppm.

Thiazole C5 (C-tert-butyl): Anticipated around & 140-150 ppm.
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e Thiazole C4: Expected in the region of & 110-120 ppm.
o tert-Butyl Quaternary Carbon: Predicted to be in the range of & 30-40 ppm.

o tert-Butyl Methyl Carbons: Expected around & 28-32 ppm.

Infrared (IR) Spectroscopy
e N-H Stretching: As a primary amine, two bands are expected in the region of 3300-3500
cm~L,

» N-H Bending: A bending vibration for the primary amine is expected around 1600-1650 cm™1,

o C=N Stretching: A characteristic stretching vibration for the thiazole ring is anticipated in the
region of 1500-1600 cm~1.

o C-H Stretching: Aliphatic C-H stretching from the tert-butyl group will be observed just below
3000 cm~1.

Mass Spectrometry

e Molecular lon (M*): The molecular ion peak is expected at m/z = 156.

» Fragmentation: A significant fragment is expected at m/z = 141, corresponding to the loss of
a methyl group ([M-15]*). Alpha-cleavage, common for amines, could lead to the formation of
a stable tert-butyl cation at m/z = 57.[8]

Applications in Drug Development

The 2-aminothiazole moiety is a well-established pharmacophore in numerous clinically
approved drugs, including antibiotics, anti-inflammatory agents, and kinase inhibitors.[1][2] The
introduction of a tert-butyl group at the 5-position can confer several advantageous properties:

 Increased Lipophilicity: The bulky and non-polar tert-butyl group enhances the lipophilicity of
the molecule, which can improve its ability to cross cell membranes and interact with
hydrophobic binding pockets of target proteins.[3]
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o Metabolic Stability: The tert-butyl group is generally resistant to metabolic degradation, which
can lead to an improved pharmacokinetic profile and a longer in vivo half-life.

e Modulation of Biological Activity: The steric bulk of the tert-butyl group can influence the
binding orientation of the molecule to its biological target, potentially leading to enhanced
potency and selectivity.

While specific biological activities for 5-Tert-butyl-1,3-thiazol-2-amine have not been
extensively reported, its structural features make it an attractive candidate for screening in
various therapeutic areas, including:

e Anticancer Research: Many kinase inhibitors incorporate the 2-aminothiazole scaffold.

o Antimicrobial Drug Discovery: The thiazole nucleus is a key component of many
antimicrobial agents.[3]

o Anti-inflammatory Agents: Several anti-inflammatory compounds contain the 2-aminothiazole
core.

Safety and Handling

Detailed toxicological data for 5-Tert-butyl-1,3-thiazol-2-amine is not readily available.
However, based on the known hazards of related aminothiazole compounds and tert-
butylamines, appropriate safety precautions should be taken.[9]

e Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,
gloves, and a lab coat.

» Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid
inhalation of dust or vapors. Avoid contact with skin and eyes.

» Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such
as strong oxidizing agents.

Conclusion

5-Tert-butyl-1,3-thiazol-2-amine is a valuable building block for medicinal chemistry and drug
discovery. Its synthesis via the robust Hantzsch reaction is straightforward, and its
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physicochemical properties can be rationally predicted. The presence of the 5-tert-butyl group
offers the potential for improved pharmacokinetic and pharmacodynamic properties compared
to other 2-aminothiazole derivatives. Further experimental investigation into the physical,
chemical, and biological properties of this compound is warranted to fully elucidate its potential
in the development of novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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